molecular formula C10H14N2O4 B023088 dl-Carbidopa CAS No. 302-53-4

dl-Carbidopa

Cat. No. B023088
CAS RN: 302-53-4
M. Wt: 226.23 g/mol
InChI Key: TZFNLOMSOLWIDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Carbidopa involves several chemical processes to achieve the desired compound. A stereoselective synthesis approach for L-carbidopa from commercial compounds has been described, highlighting a key step involving a highly enantioselective α-amination reaction. This process yields L-carbidopa with significant selectivity and efficiency, indicating the complexity and specificity required in synthesizing such therapeutic agents (À. Pericas, A. Shafir, A. Vallribera, 2013). Another method involves hydrolysis and condensation reactions starting from L-α-(3,4-dimethoxybenzyl)-α-aminopropionitrile hydrochloride to produce Carbidopa (Li Zhen-hua, 2008).

Molecular Structure Analysis

The molecular structure of Carbidopa has been extensively studied to understand its mode of action and interaction with biological molecules. Investigations into the conformation and electronic structure of Carbidopa using quantum mechanical and molecular dynamics studies have provided insights into its conformational preferences and bonding characteristics, which are crucial for its biological activity (Ghader M. Sukker, Nuha Wazzan, Ashour A. Ahmed, R. Hilal, 2016).

Chemical Reactions and Properties

Carbidopa's chemical reactions and properties are pivotal in its function as a DOPA decarboxylase inhibitor. Its ability to inhibit the enzyme decarboxylase plays a significant role in the management of Parkinson’s disease by preventing the peripheral conversion of L-DOPA to dopamine. This specificity towards the enzyme highlights its targeted chemical properties that make it effective in therapeutic use. Research into fluorous L-Carbidopa precursors has also explored the potential of introducing fluorinated analogs to enhance stability for biological applications, suggesting avenues for developing more efficient DOPA decarboxylase inhibitors (Albert Granados, Anna Del Olmo, Francesca Peccati, T. Billard, M. Sodupe, A. Vallribera, 2018).

Scientific Research Applications

  • Cancer Treatment : Carbidopa has been found to suppress prostate cancer growth by downregulating androgen receptor protein expression and promoting apoptosis through aryl hydrocarbon receptor-mediated proteasomal degradation (Chen et al., 2020). Additionally, it has shown potential as a pancreatic cancer treatment option, acting as an aryl hydrocarbon receptor agonist (Ogura et al., 2017).

  • Nanoparticle Sensing and Antioxidant Activity : Carbidopa-functionalized silver nanoparticles can be used for sensing L-dopa and lead, and exhibit radical scavenging activity against DPPH, demonstrating its potential in nanotechnology and antioxidant applications (Popat et al., 2023).

  • Stroke Rehabilitation : Carbidopa L-dopa may reduce unilateral spatial neglect and improve rehabilitation outcomes after stroke, highlighting its potential in neurological recovery (Mukand et al., 2001).

  • Parkinson's Disease Treatment : Carbidopa, in combination with L-dopa, significantly improves the symptomatic treatment of Parkinson's disease, especially in patients with nausea and vomiting limitations (Glasgow et al., 1974).

  • Imaging Applications : Carbidopa pretreatment increases plasma levels of FDOPA and striatal and cerebellar activities measured with positron emission tomography (PET), indicating its utility in medical imaging (Hoffman et al., 1992).

  • Autoimmune Suppression : Carbidopa inhibits T cell activation and autoimmunity, suggesting its potential therapeutic use in suppressing T cell-mediated pathologies in Parkinson's Disease (Zhu et al., 2017).

Future Directions

Recent developments have seen the introduction of a new functionally scored carbidopa/levodopa (CD/LD) tablet for the treatment of Parkinson’s disease . This new formulation allows for more precise dosing and directly addresses the need for titration of the treatment . Another promising development is the subcutaneous levodopa/carbidopa prodrug formulation, foslevodopa/foscarbidopa, which is currently in development for treating the motor complications of advanced Parkinson’s disease .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860427
Record name 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

CAS RN

302-53-4, 38821-49-7, 14585-65-0
Record name α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbidopa, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name carbidopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARBIDOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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